molecular formula C16H22O2 B590500 (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one

Cat. No.: B590500
M. Wt: 246.34 g/mol
InChI Key: OSHSLMUZKCDEDD-DHZHZOJOSA-N
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Description

Sources and Isolation Strategies for (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one

This compound has been identified as a natural product that can be isolated from the roots of Alpinia galanga, a plant commonly known as greater galangal. chemicalbook.comchemicalbook.com The isolation of such compounds from plant material typically involves extraction with organic solvents, followed by various chromatographic techniques to separate the individual components of the extract. These methods exploit differences in polarity, size, and affinity of the compounds to achieve purification.

ParameterDetails
Natural Source Roots of Alpinia galanga chemicalbook.comchemicalbook.com
Compound Class Phenols chemicalbook.com
General Isolation Solvent Extraction followed by Chromatography

Classification as a Chalcone (B49325) Analog and its Structural Significance

Chalcones are a class of organic compounds characterized by a 1,3-diphenyl-2-propen-1-one backbone. alliedacademies.org This core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. alliedacademies.org The compound this compound is considered a chalcone analog. While it possesses the characteristic α,β-unsaturated ketone moiety and a 4-hydroxyphenyl ring (A-ring), the second aromatic ring (B-ring) of a typical chalcone is replaced by a heptyl group.

The structural significance of this compound lies in this unique combination of features. The α,β-unsaturated keto function is a key element, known to be responsible for the antimicrobial and other biological activities of chalcones. alliedacademies.org The presence of the phenolic hydroxyl group can contribute to antioxidant properties. smolecule.com Furthermore, the long aliphatic chain is a distinguishing feature that may influence the compound's pharmacokinetic properties, such as solubility and bioavailability, potentially enhancing its interaction with biological membranes compared to more rigid, fully aromatic chalcones. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)dec-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-3-4-5-6-7-15(17)11-8-14-9-12-16(18)13-10-14/h8-13,18H,2-7H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHSLMUZKCDEDD-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of E 1 4 Hydroxyphenyl Dec 1 En 3 One

Strategies for the Laboratory Synthesis of (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one

The synthesis of this compound, a type of chalcone (B49325), is primarily achieved through variations of the Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org For the synthesis of this compound, this involves the reaction of 4-hydroxybenzaldehyde (B117250) (the aromatic aldehyde) with 2-decanone (B165314) (the enolizable ketone). The reaction proceeds via an aldol (B89426) addition followed by a dehydration step to yield the α,β-unsaturated ketone product. researchgate.net

This condensation can be catalyzed by either a base or an acid. researchgate.netnih.gov

Base-Catalyzed Condensation: This is the most common approach. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are used to deprotonate the α-carbon of 2-decanone, forming an enolate. wikipedia.orgnih.gov The enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-hydroxybenzaldehyde. researchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695). icm.edu.pl

Acid-Catalyzed Condensation: An alternative method involves using an acid catalyst. For instance, dry hydrogen chloride (HCl) gas can be passed through an ethanolic solution of the reactants to facilitate the condensation. nih.gov

Solvent-Free Condensation: To create a more environmentally friendly process, a solvent-free Claisen-Schmidt reaction has been developed. This technique involves grinding the reactants with a solid base, such as NaOH, using a mortar and pestle. nih.gov This method can lead to quantitative yields (96-98%) and minimizes waste. nih.gov

Table 1: Comparison of Claisen-Schmidt Condensation Methods for Chalcone Synthesis

Method Catalyst Solvent Key Features
Conventional Base-Catalyzed Sodium Hydroxide (NaOH) Ethanol Standard, widely used procedure. researchgate.neticm.edu.pl
Conventional Acid-Catalyzed Dry HCl gas Ethanol Alternative to base catalysis. nih.gov
Solvent-Free Grinding Solid NaOH None Environmentally friendly ("green") method with high yields. nih.gov

Microwave-Assisted Synthesis of this compound and Related Structures

Microwave-assisted synthesis has emerged as a modern and highly efficient technique for producing chalcones. tsijournals.com Compared to conventional heating methods that may require long reaction times (from several hours to days), microwave irradiation can dramatically accelerate the reaction, often completing it within minutes. nih.govacs.org

The key advantages of this technology include:

Reduced Reaction Time: Synthesis of a chalcone that took 3 days with conventional refluxing was completed in 30 minutes under microwave conditions. acs.org

Higher Yields and Purity: Microwave-assisted methods often result in higher isolated yields and improved product purity, minimizing the formation of side products. nih.govtsijournals.comacs.org

Greener Chemistry: The significant reduction in reaction time and potential for using fewer solvents aligns with the principles of green chemistry. nih.govtsijournals.com

Various catalysts, such as piperidine (B6355638) or anhydrous potassium carbonate (K2CO3), have been effectively used in microwave-assisted chalcone synthesis. nih.govtsijournals.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis

Parameter Conventional Method Microwave-Assisted Method
Reaction Time Hours to days nih.govtsijournals.com Minutes nih.govacs.org
Yield Often lower tsijournals.com Generally higher tsijournals.comacs.org
Purity May require extensive purification nih.gov High purity often achieved nih.gov
Energy Consumption High due to long heating times Lower due to short reaction times

Advanced Synthetic Techniques for this compound Precursors

The direct precursors for the synthesis of this compound are 4-hydroxybenzaldehyde and 2-decanone. These are widely available commercial chemicals. The scientific literature on the synthesis of this and related chalcones tends to focus on optimizing the condensation step itself rather than on novel or advanced synthetic routes for these common precursors. nih.gov

Chemical Modifications and Design of this compound Derivatives

The basic structure of this compound can be systematically modified to create a diverse range of derivatives. These alterations are typically focused on the hydroxyphenyl ring or the enone bridge and its attached alkyl chain.

Systematic Structural Alterations of the Hydroxyphenyl Moiety

Examples of such modifications found in related chalcone structures include:

Adding a second hydroxyl group to create a dihydroxyphenyl moiety, such as in (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. icm.edu.pl

Introducing a methoxy (B1213986) group, as seen in derivatives like (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. nih.gov

Replacing the hydroxyl group with other functionalities, such as a dimethylamino group, or altering the position of the hydroxyl group on the ring, as in (E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one. acs.org

Table 3: Examples of Structural Analogs with Modified Phenyl Rings

Base Compound Modification Resulting Analog Structure
This compound Replacement of the 4-hydroxyphenyl group with a 2,4-dihydroxyphenyl group (in the acetophenone (B1666503) part) (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one icm.edu.pl
This compound Addition of a methoxy group to the 4-hydroxyphenyl ring (in the acetophenone part) (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one nih.gov
This compound Isomeric change and replacement of the second phenyl ring (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one researchgate.net

Modification of the Enone Bridge and Decyl Chain

The α,β-unsaturated ketone (enone) functionality and the long alkyl (decyl) chain are also key sites for chemical derivatization. The enone bridge is crucial for the planarity and electronic conjugation of the molecule. Modifications to this bridge, such as the reduction of the double bond, would result in the corresponding saturated ketone, altering the molecule's shape and properties.

The decyl chain, which consists of a carbonyl group and a heptyl tail in the target molecule, can also be altered. While direct modifications of the decyl chain in the target compound are not extensively documented in the provided sources, a common strategy in medicinal chemistry is to vary alkyl chain length, introduce branching, or replace it entirely with other functional groups or ring systems. A significant example of this is seen in the synthesis of (E)-1-(4-Hydroxyphenyl)-3-(2-thiomorpholinoquinolin-3-yl)prop-2-en-1-one, where the entire 2-decanone-derived portion is replaced with a complex nitrogen and sulfur-containing heterocyclic moiety. tsijournals.com

Synthesis of Heterocyclic Conjugates and Hybrid Molecules Incorporating this compound Scaffolds

The scaffold of this compound, characterized by its α,β-unsaturated ketone system, serves as a versatile and reactive precursor for the synthesis of a wide array of heterocyclic conjugates. The presence of two electrophilic centers (the β-carbon of the double bond and the carbonyl carbon) and a nucleophilic center (the carbonyl oxygen) allows for cyclocondensation reactions with various binucleophiles. These reactions provide an efficient pathway to generate fused and conjugated heterocyclic systems, which are of significant interest in medicinal chemistry. The primary strategies involve condensation reactions to form five- and six-membered rings, including pyrazolines, isoxazoles, pyrimidines, and thiazines.

The synthesis of hybrid molecules represents a further extension of this strategy, where two or more distinct pharmacophores are covalently linked to create a single molecular entity. nih.gov This approach aims to combine the functional attributes of each component, potentially leading to compounds with enhanced or novel properties. nih.gov The this compound framework can be derivatized into a heterocyclic system, which is then conjugated to another bioactive molecule.

Detailed research has established several reliable methods for the cyclization of α,β-unsaturated ketones, which are applicable to the this compound scaffold.

Synthesis of Pyrazoline Derivatives

One of the most common modifications involves the reaction with hydrazine (B178648) and its derivatives to yield pyrazoline rings. The reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent like ethanol or acetic acid leads to the formation of 2-pyrazoline (B94618) derivatives. The mechanism involves an initial nucleophilic addition of hydrazine to the carbonyl group to form a hydrazone intermediate. libretexts.org This is followed by an intramolecular Michael addition, where the second nitrogen atom of the hydrazine moiety attacks the β-carbon of the erstwhile α,β-unsaturated system, leading to cyclization and the formation of the stable five-membered pyrazoline ring. Using substituted hydrazines, such as phenylhydrazine, allows for the introduction of various substituents on the pyrazoline nitrogen.

Synthesis of Pyrimidine and Thiazine Derivatives

Six-membered heterocyclic rings can also be synthesized from the this compound core. Reaction with urea (B33335) or thiourea (B124793) in the presence of a base like potassium hydroxide or sodium ethoxide yields dihydropyrimidinone or dihydropyrimidinethione derivatives, respectively. The reaction proceeds through a Michael addition of the nucleophilic nitrogen to the β-carbon, followed by intramolecular cyclization involving the second nucleophilic group and the carbonyl carbon. Similarly, reaction with N-aroyl substituted thioureas can lead to the formation of 1,3-thiazine derivatives under acidic conditions. srce.hr

Michael Addition of Heterocyclic Thiols

The α,β-unsaturated system of this compound is susceptible to nucleophilic conjugate addition, particularly with sulfur nucleophiles (thia-Michael addition). srce.hrresearchgate.net This reaction is highly efficient for forming carbon-sulfur bonds. srce.hr Reaction with heterocyclic thiols, such as 2-mercaptobenzimidazole (B194830) or 2-mercaptobenzothiazole, under basic catalysis or solvent-free conditions, results in the formation of a new thioether linkage. researchgate.net This directly conjugates the heterocyclic moiety to the dec-1-en-3-one backbone, creating a hybrid molecule. The reaction is generally rapid and high-yielding. researchgate.net

The table below summarizes the key synthetic transformations for generating heterocyclic conjugates from the this compound scaffold.

Binucleophilic Reagent/NucleophileResulting Heterocyclic Scaffold or ConjugateGeneral Reaction Type
Hydrazine HydratePyrazolineCyclocondensation
PhenylhydrazineN-PhenylpyrazolineCyclocondensation
Hydroxylamine HydrochlorideIsoxazolineCyclocondensation
UreaDihydropyrimidinoneMichael Addition followed by Cyclization
ThioureaDihydropyrimidinethioneMichael Addition followed by Cyclization
2-MercaptobenzimidazoleBenzimidazole-thioether conjugateThia-Michael Addition
2-MercaptobenzothiazoleBenzothiazole-thioether conjugateThia-Michael Addition

Investigational Biological Activities of E 1 4 Hydroxyphenyl Dec 1 En 3 One in in Vitro and Preclinical Models

Antioxidant Research

The antioxidant capacity of a compound refers to its ability to neutralize reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage, a process known as oxidative stress. nih.gov Phenolic compounds, like Gingerenone A, are noted for their antioxidant and antiradical activities stemming from their chemical structure, which allows them to act as hydrogen or electron donors. nih.govnih.gov

Free Radical Scavenging Assays (e.g., DPPH) for (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and simple method used to evaluate the free-radical scavenging ability of a compound. ajbls.commdpi.com The assay measures the capacity of an antioxidant to reduce the stable DPPH radical, a process that results in a color change measured by a spectrophotometer. mdpi.comnih.gov A lower IC50 value (the concentration required to scavenge 50% of DPPH radicals) signifies greater antioxidant activity. nih.gov

While Gingerenone A is recognized as one of the primary antioxidant compounds in ginger, specific DPPH scavenging values for the isolated compound are not detailed in the available research. mdpi.comresearchgate.net However, studies on extracts from ginger (Zingiber officinale), from which Gingerenone A is derived, demonstrate significant free-radical scavenging capabilities. Ethanol (B145695) extracts of sun-dried ginger, for instance, showed up to a 95% increase in DPPH scavenging activity compared to fresh ginger, with an IC50 value of 15.23 µg/mL. nih.gov This suggests that the constituent compounds, including Gingerenone A, contribute to this potent antioxidant effect. nih.govzivak.com

Table 1: DPPH Radical Scavenging Activity of Zingiber officinale (Ginger) Extracts This table presents data for ginger extracts, the natural source of this compound (Gingerenone A).

Drying Method Extraction Solvent DPPH Inhibition (%) IC50 Value (µg/mL) Source
Sun-Drying Ethanol ~95% 15.23 nih.gov
Oven-Drying Ethanol Not Specified 22.10 nih.gov
Freeze-Drying Ethanol Not Specified 22.25 nih.gov
Vacuum-Drying Ethanol Not Specified 24.89 nih.gov

Cellular Oxidative Stress Models and Mitigation by this compound

Beyond simple chemical assays, the effects of Gingerenone A have been explored in cellular models of oxidative stress. In studies involving breast cancer cell lines (MCF7 and MDA-MB-231), Gingerenone A was found to promote antiproliferation and senescence by inducing oxidative stress. mdpi.comnih.gov Treatment with Gingerenone A led to an increase in intracellular reactive oxygen species (ROS) and mitochondrial superoxide (B77818). mdpi.comnih.gov This elevated oxidative environment resulted in DNA damage, as evidenced by an increase in γH2AX (a marker for DNA double-strand breaks) and 8-hydroxyl-2′-deoxyguanosine (a marker for oxidative DNA damage). mdpi.comnih.gov

Notably, these effects were reversible. The co-administration of N-acetylcysteine (NAC), a well-known antioxidant, reverted the antiproliferative and senescence-inducing effects of Gingerenone A, confirming that the mechanism is dependent on the induction of oxidative stress. mdpi.comnih.gov This demonstrates a pro-oxidant activity in a cancer context, which can be a therapeutic strategy. mdpi.com In other contexts, related compounds like zingerone (B1684294) have been shown to suppress ROS, indicating the complex nature of these molecules in different biological systems. nih.govresearchgate.net

Table 2: Effect of Gingerenone A on Oxidative Stress Markers in Breast Cancer Cells

Marker Effect of Gingerenone A Effect Reverted by N-acetylcysteine (NAC)? Source
Reactive Oxygen Species (ROS) Increased Yes mdpi.comnih.gov
Mitochondrial Superoxide Increased Yes mdpi.comnih.gov
γH2AX (DNA Damage) Increased Yes mdpi.comnih.gov
8-hydroxyl-2′-deoxyguanosine Increased Yes nih.gov

Anti-inflammatory Investigations

Inflammation is a critical immune response, but chronic or excessive inflammation contributes to numerous diseases. Key molecules that mediate inflammation include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and signaling proteins called cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net The anti-inflammatory potential of Gingerenone A has been evaluated by examining its ability to modulate these mediators and the signaling pathways that control them.

Modulation of Inflammatory Mediators (e.g., COX-2, iNOS, TNF-α, IL-6) by this compound in Cellular Systems

Research indicates that Gingerenone A has a complex, modulatory effect on inflammatory mediators. In a study using irradiated human fibroblasts, a model for cellular senescence which is associated with inflammation, Gingerenone A treatment reduced the secretion of the pro-inflammatory factors IL-6 and CCL2 (also known as MCP-1). researchgate.netnih.gov However, the same study noted an increase in the pro-inflammatory cytokines IL-1β and IL-8. nih.gov Concurrently, Gingerenone A treatment increased the levels of the anti-inflammatory cytokines IL-10 and IL-13, suggesting a nuanced senomorphic (SASP-modifying) effect rather than simple suppression. researchgate.netnih.gov

In the context of obesity-related inflammation, Gingerenone A has been shown to downregulate pro-inflammatory cytokines in adipose tissue. elsevierpure.comnih.gov Furthermore, studies on the closely related compound zingerone demonstrated suppression of the gene activation of pro-inflammatory enzymes COX-2 and iNOS in age-related inflammation models. nih.govresearchgate.net

Table 3: Investigated Effects of Gingerenone A on Inflammatory Mediators in Cellular Models

Inflammatory Mediator Cell Model Observed Effect Source
Interleukin-6 (IL-6) Irradiated Fibroblasts Decreased Secretion researchgate.netnih.gov
CCL2 (MCP-1) Irradiated Fibroblasts Decreased Secretion researchgate.netnih.gov
Interleukin-1β (IL-1β) Irradiated Fibroblasts Increased Secretion nih.gov
Interleukin-8 (IL-8) Irradiated Fibroblasts Increased Secretion nih.gov
Interleukin-10 (IL-10) Irradiated Fibroblasts Increased Secretion nih.gov
Interleukin-13 (IL-13) Irradiated Fibroblasts Increased Secretion nih.gov

Impact on Inflammatory Signaling Pathways (e.g., MAPK, NF-κB, Akt) in Macrophage Models

The expression of inflammatory mediators is controlled by intracellular signaling pathways. Key pathways involved in inflammation include nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and Akt. frontiersin.orgmdpi.com Research suggests Gingerenone A exerts its anti-inflammatory effects by targeting these critical pathways.

A recent study identified Gingerenone A as a novel regulator of Toll-like receptor (TLR) signaling, which is a primary trigger for innate immune and inflammatory responses. nih.gov The study found that Gingerenone A effectively suppressed TLR-mediated inflammation by modulating key downstream signaling molecules, including NF-κB and interferon regulatory factor 3 (IRF3). nih.gov The NF-κB pathway is a pivotal regulator of genes encoding for pro-inflammatory cytokines and enzymes like iNOS and COX-2. researchgate.net

Studies on zingerone, a structurally similar compound, provide further insight, showing it suppresses NF-κB activation by inhibiting the MAPK signaling pathways, including ERK, p38, and JNK. nih.govresearchgate.net Other ginger-derived compounds have also been shown to inhibit the Akt signaling pathway, which can also lead to NF-κB activation. frontiersin.orgmdpi.com

In Vivo (Non-human) Anti-inflammatory Efficacy Studies

The anti-inflammatory effects of Gingerenone A have been validated in preclinical animal models. In a study using mice fed a high-fat diet, a model for diet-induced obesity and associated low-grade chronic inflammation, administration of Gingerenone A was shown to attenuate adipose tissue inflammation. elsevierpure.comnih.gov This effect was achieved by inhibiting the recruitment of macrophages to the fat tissue and downregulating the expression of pro-inflammatory cytokines. elsevierpure.comnih.gov

Additionally, in an in vivo model of aging, the related compound zingerone was found to suppress age-related inflammation in rats. nih.gov Zingerone treatment inhibited the activation of the NF-κB transcription factor and consequently suppressed the expression of the inflammatory enzymes COX-2 and iNOS in kidney tissue. nih.govresearchgate.net These findings from non-human studies support the in vitro data, suggesting that Gingerenone A may have potential as a therapeutic candidate for managing inflammatory conditions. nih.govelsevierpure.comnih.gov

Antimicrobial Research

Antibacterial Spectrum of this compound against Bacterial Strains

Research into the antibacterial properties of compounds structurally related to this compound has revealed notable activity. A study on a series of 1-(hydroxyphenyl)-1-nonen-3-ones , which are close structural analogs, demonstrated marked potency against various bacterial strains. nih.gov The antimicrobial effects of these hydroxyphenyl styryl ketones were significant, although their efficacy was diminished when the phenolic hydroxyl group was converted into an ether. nih.gov

Studies on shogaols, another class of structurally similar compounds found in ginger, corroborate these findings. Research indicates that shogaols possess more potent antimicrobial activity than their precursor compounds, gingerols. mdpi.comnih.gov This activity is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, when compared to Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. mdpi.com The increased antimicrobial effect of dried ginger extracts is attributed to the higher concentration of shogaols that form during the dehydration process. mdpi.comnih.gov

Antifungal Activities of this compound

Analogs of this compound have demonstrated significant antifungal capabilities. Specifically, 1-(hydroxyphenyl)-1-nonen-3-ones showed marked potency against two pathogenic fungi, including Trichophyton mentagrophytes, and the yeast Saccharomyces uvarum. nih.gov

Further research into nih.gov-shogaol , a prominent analog from ginger, has detailed its effects against the pathogenic yeast Candida albicans. nih.gov While its direct fungicidal activity was moderate, with a minimum inhibitory concentration (MIC) greater than 2000 µg/ml, nih.gov-shogaol was found to be a potent inhibitor of biofilm formation. nih.gov It significantly reduced C. albicans biofilm development and inhibited the transition from yeast to hyphal form, a critical step for the fungus's virulence. nih.gov This suggests that the compound acts as an antivirulence and antibiofilm agent rather than a direct fungicidal one. nih.gov Studies on ginger extracts also confirm their efficacy against various fungi, including Fusarium solani. mdpi.com

Antiparasitic (e.g., Antileishmanial) Investigations

The potential of shogaol analogs as antiparasitic agents has been explored in preclinical models. A purified fraction of Zingiber officinale (ginger), rich in compounds like shogaols, demonstrated antileishmanial activity against Leishmania amazonensis. researchgate.net Furthermore, specific ginger-derived compounds, including nih.gov-shogaol , have been investigated for their anthelmintic activity against the larvae of parasites such as Anisakis simplex. researchgate.net While research in this area is still developing, these initial findings highlight the potential of shogaol-type structures in targeting parasitic organisms. researchgate.netnih.gov

Anticancer and Cytotoxic Studies in Cellular Systems

In Vitro Cell Growth Inhibition and Cytotoxicity Mechanisms of this compound in Cancer Cell Lines (e.g., K562, HeLa, HCT116)

Close analogs of this compound, particularly shogaols, have been extensively studied for their cytotoxic effects against various cancer cell lines.

HeLa (Cervical Cancer): nih.gov-shogaol has been shown to be a novel thioredoxin reductase inhibitor that induces oxidative stress-mediated apoptosis in HeLa cells. nih.govresearchgate.net It significantly inhibits the growth of HeLa cells, arrests the cell cycle at the G2/M phase, and triggers apoptosis through mechanisms involving endoplasmic reticulum stress and the mitochondrial pathway. nih.gov

HCT116 (Colon Cancer): nih.gov-shogaol demonstrates dose-dependent cytotoxicity against HCT116 colon cancer cells, with a reported half-maximal inhibitory concentration (IC50) of 45.25 µM. nih.gov It has also been found to induce mitotic arrest and apoptosis in this cell line. plos.org

K562 (Leukemia): While direct studies on K562 cells with this specific compound are limited, research on the closely related nih.gov-shogaol in the human leukemia cell line HL-60 provides relevant insights. nih.gov-shogaol was shown to inhibit the growth of HL-60 cells and induce apoptosis in a time- and concentration-dependent manner. nih.gov

Induction of Apoptosis and Cell Cycle Modulation by this compound Analogs

A primary mechanism behind the anticancer potential of shogaol analogs is their ability to induce programmed cell death (apoptosis) and modulate the cell cycle in malignant cells. nih.govnih.gov

Studies on nih.gov-shogaol and nih.gov-shogaol have revealed several key pathways involved in this process. In human leukemia (HL-60) cells, nih.gov-shogaol was found to induce apoptosis through the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential and the release of cytochrome c. nih.gov This process subsequently activates caspase-9 and caspase-3, which are critical executioner proteins in the apoptotic cascade. nih.gov

In human hepatocellular carcinoma cells, nih.gov-shogaol triggers apoptosis in connection with endoplasmic reticulum (ER) stress, specifically by activating the PERK/eIF2α signaling pathway. plos.org This compound has also been shown to induce cell cycle arrest, although the specific phase can be cell-type dependent. For instance, it causes G2/M phase arrest in HeLa and NCI-H520 lung cancer cells, while inducing G1 phase arrest in NCI-H1650 lung cancer cells. nih.govnih.gov This activity is often linked to the suppression of survival signaling pathways, such as the Akt/mTOR pathway. plos.orgnih.gov

Neuroprotective Research

The potential of this compound to protect neuronal cells from damage and degeneration has been an area of research interest. The following sections detail the findings from studies using in vitro models.

The neuroprotective effects of various natural compounds have been investigated in the context of neurotoxin-induced neuronal damage. nih.govnih.gov While direct studies on this compound are limited, the broader class of polyphenolic compounds, to which it belongs, has shown promise in mitigating the harmful effects of neurotoxins. nih.gov

Neurotoxins such as 6-hydroxydopamine (6-OHDA) and paraquat (B189505) are commonly used to model the neuronal damage seen in neurodegenerative diseases like Parkinson's disease. nih.gov These toxins induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cell death. nih.govnih.gov Research on related compounds has shown that they can protect neuronal cells by reducing ROS levels, preserving mitochondrial function, and inhibiting apoptosis (programmed cell death). nih.govnih.gov For instance, certain natural compounds have been observed to increase cell viability in the presence of these toxins. nih.gov

Table 1: Effects of Natural Compounds on Neurotoxin-Induced Damage in Neuronal Cells

Compound ClassNeurotoxin ModelKey Protective MechanismsReference
Polyphenols6-OHDA, H2O2, Glutamate, AβDecreased ROS generation, reduced lipid peroxidation, inhibition of caspase-3 and -9 nih.gov
1,4-NaphthoquinonesParaquat, 6-OHDASuppression of oxidative stress, decreased ROS formation, normalization of mitochondrial membrane potential nih.gov

It is important to note that while these findings are for related classes of compounds, further research is required to determine if this compound exhibits similar neuroprotective activities.

The neuroprotective effects of many natural compounds are mediated through their interaction with key intracellular signaling pathways that regulate cell survival and death. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical pro-survival pathway, while caspases are a family of proteases that play a central role in executing apoptosis. nih.govnih.gov

Studies on various natural compounds have demonstrated their ability to modulate these pathways to protect neurons. nih.gov For example, some compounds have been shown to activate the PI3K/Akt pathway, which in turn can inhibit pro-apoptotic proteins and promote cell survival. nih.gov Conversely, the inhibition of caspase-3 and caspase-9, key executioner and initiator caspases respectively, has been linked to the neuroprotective effects of these compounds. nih.gov The modulation of these pathways often leads to a decrease in apoptotic markers and an increase in neuronal cell viability. nih.govnih.gov

Table 2: Modulation of Neuronal Signaling Pathways by Natural Compounds

Signaling PathwayEffect of Modulating CompoundConsequence for Neuronal CellsReference
PI3K/Akt/mTORActivationEnhanced cell survival and proliferation, inhibition of apoptosis nih.govnih.gov
Caspase-9InhibitionReduced initiation of the apoptotic cascade nih.govnih.gov
Caspase-3InhibitionDecreased execution of apoptosis nih.govnih.gov

While the specific effects of this compound on these pathways have not been explicitly detailed in published research, its structural similarity to other bioactive polyphenols suggests that this could be a potential mechanism for any observed neuroprotective activity.

Other Emerging Biological Activities in Research Contexts

The potential of plant-derived compounds as photoprotective agents in sunscreen formulations is an active area of research. nih.govresearchgate.net These compounds are evaluated for their ability to absorb ultraviolet (UV) radiation and protect skin cells from its damaging effects. nih.govresearchgate.net

While there is no direct research available on the in vitro photoprotective potential of this compound, studies on other plant-derived compounds provide a framework for how such an evaluation would be conducted. nih.govresearchgate.net Key parameters assessed include the Sun Protection Factor (SPF), which measures protection against UVB radiation, and the critical wavelength, which indicates the breadth of protection across the UVA spectrum. nih.gov Furthermore, the antigenotoxic properties of a compound, or its ability to protect DNA from damage induced by UV radiation, are also a critical measure of its photoprotective efficacy. nih.govresearchgate.net

Table 3: In Vitro Photoprotective Properties of Select Plant-Derived Compounds

CompoundKey Photoprotective FindingsReference
KaempferolDemonstrated broad-spectrum photoprotection at non-cytotoxic concentrations. nih.gov
SqualeneShowed broad-spectrum photoprotection at non-cytotoxic concentrations. nih.gov
Caffeic AcidExhibited relevant photoprotection at non-cytotoxic concentrations. nih.gov
ResveratrolDemonstrated relevant photoprotection at non-cytotoxic concentrations. nih.gov

Future studies are needed to determine if this compound possesses any UV-filtering or antigenotoxic properties that would make it a candidate for use as a photoprotective agent.

Mechanistic Investigations and Structure Activity Relationship Sar of E 1 4 Hydroxyphenyl Dec 1 En 3 One

Elucidation of Molecular Targets and Binding Interactions

Research has identified several direct molecular targets of (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one, ranging from enzymes involved in inflammation and metabolism to receptors that modulate cellular responses.

This compound exhibits a broad profile of enzyme inhibition. It is a notable inhibitor of key enzymes in inflammatory pathways, such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.govnih.govresearchgate.net Studies have shown it to be a more potent inhibitor of COX-2 and iNOS than its precursor, 6-gingerol. nih.gov The compound also targets enzymes involved in cancer metastasis, such as Matrix Metalloproteinase-9 (MMP-9) and MMP-2, by reducing their expression and activity. nih.govresearchgate.net

A significant finding is its role as a novel inhibitor of Thioredoxin Reductase (TrxR), a key enzyme in cellular redox homeostasis. mdpi.comresearchgate.net By targeting selenocysteine (B57510) residues in TrxR1, it disrupts the enzyme's function, leading to oxidative stress. mdpi.com Furthermore, it has been shown to inhibit several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19, suggesting a potential for influencing the metabolism of other substances. kstudy.com Its inhibitory action extends to α-glucosidase, indicating a possible role in modulating carbohydrate digestion. nih.gov

Enzyme TargetEffectMechanism/NoteReferences
Cyclooxygenase-2 (COX-2)InhibitionReduces protein levels and activity. More potent than 6-gingerol. nih.govnih.govresearchgate.netmdpi.com
Inducible Nitric Oxide Synthase (iNOS)InhibitionDownregulates mRNA and protein levels. nih.govnih.govresearchgate.netunideb.hu
Thioredoxin Reductase (TrxR)InhibitionTargets selenocysteine residues in TrxR1, leading to oxidative stress. mdpi.comresearchgate.net
Matrix Metalloproteinases (MMP-2, MMP-9)InhibitionReduces gene activation, protein expression, and secretion. nih.govresearchgate.net
Cytochrome P450 (CYP1A2, CYP2C9, CYP2C19)InhibitionCompetitive inhibition of CYP1A2; noncompetitive for CYP2C9 & CYP2C19. kstudy.com
α-GlucosidaseInhibitionDose-dependent inhibition, suggesting potential hypoglycemic activity. nih.gov
Urokinase-type Plasminogen Activator (uPA)InhibitionDecreases uPA activity and protein levels. researchgate.net

This compound modulates the function of several cellular receptors. It has been shown to activate the Aryl Hydrocarbon Receptor (AHR), which in turn regulates the expression of detoxification enzymes. nih.gov The compound also activates Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor known to suppress NF-κB-driven inflammation. nih.govresearchgate.netunideb.hu

In the context of neurotransmission, it acts on the 5-HT3 receptor, though studies suggest it binds to a modulatory site rather than the primary serotonin (B10506) binding site. nih.gov Molecular docking studies have explored its potential interaction with Estrogen Receptor Alpha (ERα), finding a lower binding affinity compared to tamoxifen. researchgate.net Additionally, it can inhibit signaling mediated by the Lectin-type oxidized low-density lipoprotein receptor 1 (LOX-1). nih.gov

Receptor TargetEffectMechanism/NoteReferences
Aryl Hydrocarbon Receptor (AHR)ActivationInduces AHR-mediated transcriptional activity of detoxification enzymes. nih.gov
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)ActivationContributes to the inhibition of NF-κB activation. nih.govresearchgate.netunideb.hu
5-HT3 ReceptorModulationInhibits ion-channel complex function, likely via a modulatory site. nih.gov
Lectin-type oxidized low-density lipoprotein receptor 1 (LOX-1)InhibitionProtects against oxidized LDL-induced insults by inhibiting LOX-1 signaling. nih.gov
Estrogen Receptor Alpha (ERα)Low Binding AffinityMolecular docking suggests low potential for direct binding compared to tamoxifen. researchgate.net

The compound interacts with several key intracellular proteins. A crucial interaction is with Kelch-like ECH-associated protein 1 (Keap1), the primary sensor for oxidative stress. mdpi.commdpi.com The Michael acceptor structure of this compound is thought to react with cysteine residues on Keap1, disrupting its ability to target Nrf2 for degradation. nih.govmdpi.com This leads to the activation of the Nrf2 antioxidant pathway.

As noted, it directly binds and inhibits Thioredoxin Reductase (TrxR). mdpi.com Molecular docking has identified a specific binding pocket for this interaction, involving residues from two separate protein chains. mdpi.com The compound also suppresses the activity of Signal Transducer and Activator of Transcription 3 (STAT3), a key factor in cell proliferation and inflammation. researchgate.net Research on a structurally similar compound suggests this may occur through interference with ATP binding to STAT3. nih.gov Other identified protein interactions include Heat Shock Proteins like HSP60. nih.gov

Analysis of Cellular Signaling Pathway Modulation

The molecular interactions of this compound translate into the modulation of complex cellular signaling networks, particularly those governing inflammation and redox balance.

A primary mechanism of this compound is the potent suppression of the NF-κB signaling pathway. nih.govnih.govnih.gov It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govunideb.hu This action blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS, MMP-9). nih.govnih.govamazonaws.com

The compound also interferes with the Mitogen-Activated Protein Kinase (MAPK) pathway, reducing the phosphorylation of key kinases like ERK, JNK, and p38, which are upstream regulators of inflammatory responses. nih.govmedchemexpress.com Further, it inhibits the PI3K/Akt signaling cascade, an action that has been linked to the preservation of intestinal barrier function during inflammation by preventing changes in tight junction proteins. nih.gov It is also a potent inhibitor of the NLRP3 inflammasome, directly reducing the levels of NLRP3 and caspase-1, which leads to decreased secretion of the potent pro-inflammatory cytokine IL-1β. unideb.hu

This compound exerts profound effects on cellular redox pathways, demonstrating a dual role that is context-dependent. Its most significant effect is the activation of the Nrf2-ARE pathway. nih.govnih.gov By interacting with Keap1, it allows Nrf2 to accumulate in the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and enzymes for glutathione (B108866) synthesis. nih.govmdpi.comnih.govnih.gov This Nrf2/HO-1 axis activation is regulated by upstream signaling involving the p38 MAPK and PI3K/Akt pathways. medchemexpress.comnih.gov

Conversely, in certain cellular contexts such as cancer cells, the compound perturbs redox balance by directly inhibiting the thioredoxin system. mdpi.com Its inhibition of Thioredoxin Reductase (TrxR) leads to a buildup of Reactive Oxygen Species (ROS) and a state of oxidative stress, which can trigger apoptosis. mdpi.comresearchgate.net This inhibition can functionally convert TrxR into an NADPH oxidase, further promoting ROS generation. mdpi.com While it can induce oxidative stress in some scenarios, it has also been shown to suppress ROS generation in others and to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govnih.gov This highlights a complex, context-specific modulation of cellular redox status.

Impact on Cell Survival and Death Pathways

The cellular response to this compound and its analogs involves a complex interplay of survival and death signals. Research has shown that related compounds can trigger apoptotic cell death, a programmed process essential for tissue homeostasis. For instance, N-(4-hydroxyphenyl)retinamide (4HPR), which shares the 4-hydroxyphenyl moiety, induces apoptosis through multiple pathways. nih.gov One key mechanism involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govnih.gov

However, the cell death induced by such compounds is not solely dependent on caspases. Studies on 4HPR have revealed that even with the inhibition of caspases, cell death proceeds, indicating the activation of alternative, caspase-independent pathways. nih.gov This is characterized by the loss of mitochondrial transmembrane potential and depletion of ATP. nih.gov A notable finding is the involvement of lysosomal membrane permeabilization, leading to the release of cathepsin D into the cytosol. nih.gov This event appears to be dependent on the generation of reactive oxygen species (ROS) and precedes mitochondrial dysfunction. nih.gov

The intricate network of cell survival and death pathways is tightly regulated. nih.gov Molecules like those in the Bcl-2 family and the PI3-K/Akt signaling pathway play crucial roles in determining a cell's fate. nih.govresearchgate.net The ability of compounds like this compound analogs to modulate these pathways underscores their therapeutic potential. For example, some compounds have been shown to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. semanticscholar.orgresearchgate.net Furthermore, the activation of signaling kinases such as JNK and AMPK can also mediate apoptotic pathways triggered by structurally related molecules. mdpi.com

Systematic Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The biological potency of this compound is intrinsically linked to its chemical architecture. Systematic modifications of its structure have provided valuable insights into the key features required for its activity.

Role of the Hydroxyphenyl Moiety in Biological Potency

The 4-hydroxyphenyl group is a critical pharmacophore for the biological activity of this class of compounds. Its presence is often associated with enhanced potency. For example, in the context of antiviral activity of diarylheptanoids, hydroxylation at the C-4 position of the phenyl ring has been shown to be important for in vitro activity against the influenza virus. nih.gov Similarly, the S-(+) enantiomers of certain 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, which possess a hydroxyphenyl group, exhibit potent analgesic activity. nih.gov The hydroxyl group can participate in hydrogen bonding interactions with biological targets, thereby contributing to the binding affinity. The phenolic moiety is a common feature in many biologically active natural products and synthetic compounds, including those with anticancer and anti-inflammatory properties. nih.govresearchgate.net

Contribution of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety is a key structural element that significantly contributes to the biological activity of this compound. This functional group acts as a Michael acceptor, a reactive electrophilic species that can form covalent bonds with nucleophilic residues, such as cysteine, histidine, and lysine, on target proteins. mdpi.comnih.gov This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein function, which is a mechanism underlying the anticancer and anti-inflammatory effects of many natural and synthetic compounds. mdpi.comnih.govfao.org

The reactivity of the Michael acceptor system is crucial for its biological effects. mdpi.com Numerous studies on chalcones and other α,β-unsaturated ketones have demonstrated that this moiety is essential for their cytotoxic, antifungal, and anti-inflammatory activities. researchgate.netresearchgate.net The presence of this electrophilic center allows these molecules to target specific cellular pathways, including those involved in cell proliferation and inflammation. nih.govnih.gov For instance, some α,β-unsaturated ketones have been shown to induce apoptosis in cancer cells and inhibit the expression of inducible nitric oxide synthase (iNOS). researchgate.net

Compound Class Key Structural Feature Biological Activity Mechanism of Action
Chalconesα,β-Unsaturated KetoneAntitumor, Antifungal, AntimicrobialMichael Addition
Diarylheptanoidsα,β-Unsaturated KetoneAnti-inflammatory, AnticancerCovalent modification of proteins
Shogaolsα,β-Unsaturated KetoneAntiproliferative, Anti-inflammatoryMichael Addition

Influence of the Decyl Chain Length and Substitution Patterns

The length and substitution pattern of the alkyl chain, in this case, the decyl chain, play a significant role in modulating the biological potency of this compound and its analogs. Studies on related compounds like gingerols and shogaols have shown a clear dependence of activity on the length of the alkyl side chain. nih.govmdpi.com

Generally, an optimal chain length is required for maximum activity. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons displayed the highest bactericidal effects, while those with shorter chains were inactive. chemrxiv.org This suggests that the lipophilicity conferred by the alkyl chain is crucial for membrane interaction and penetration. However, excessively long chains can sometimes lead to decreased activity. nih.gov This "cutoff" effect might be due to reduced solubility or unfavorable steric interactions with the target site.

The table below summarizes the effect of alkyl chain length on the activity of some antibacterial polymers.

Polymer Type Alkyl Chain Length Antibacterial Efficiency
Cationic Pyridinium PolymerHexylHighest bactericidal efficiency
Cationic Pyridinium PolymerPhenyl, OctylLower biocidal properties

Data adapted from a study on antibacterial polymers derived from ROMP. nih.gov

Stereochemical Considerations in Activity (E/Z Isomerism)

In many cases, one isomer is significantly more active than the other. For example, in a study of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal diacetate, the 'E' configuration was specified as the active form for inducing apoptosis in lung cancer cells. nih.gov The precise spatial orientation of the pharmacophoric groups is often a critical determinant for effective ligand-receptor interactions. While specific studies on the E/Z isomerism of this compound are not detailed in the provided context, the principles of stereochemistry in drug design strongly suggest that the 'E' configuration is likely crucial for its observed biological effects.

Advanced Methodologies in Research on E 1 4 Hydroxyphenyl Dec 1 En 3 One

Analytical Chemistry Techniques for Research Sample Characterization and Quantification

The precise characterization and quantification of (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one rely on a suite of powerful analytical methods. These techniques provide definitive information on the molecule's structural integrity, functional groups, and purity, which are critical prerequisites for any further investigation.

Spectroscopic Characterization (UV-Vis, FTIR, NMR, HRMS)

Spectroscopic methods are indispensable for confirming the identity and structure of newly synthesized chalcones. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Chalcones, including this compound, possess a characteristic α,β-unsaturated ketone system conjugated with two aromatic rings. This extended chromophore gives rise to strong absorptions in the UV-Vis spectrum. Typically, 2'-hydroxychalcones exhibit two primary absorption bands: Band I, appearing between 345 and 435 nm, corresponds to the cinnamoyl group (C₆H₅-CH=CH-C=O), while Band II, found between 220 and 280 nm, is attributed to the benzoyl group (C₆H₅-C=O). fabad.org.tr For instance, a related compound, 2'-hydroxy-4-methoxychalcone, shows absorption maxima at 365 nm and 240 nm. fabad.org.tr These characteristic peaks are crucial for confirming the conjugated electronic system of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the specific functional groups present in the molecule. For chalcones like the title compound, key vibrational bands are expected. The carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone is typically strong and observed in the region of 1640–1682 cm⁻¹. rjpbcs.comnih.gov The olefinic (C=C) bond stretch appears around 1582–1611 cm⁻¹. nih.govresearchgate.net A broad band in the region of 3142-3452 cm⁻¹ indicates the presence of the hydroxyl (-OH) group on the phenyl ring. rjpbcs.comnih.govresearchgate.net Aromatic C-H stretching vibrations are usually seen between 3003 and 3196 cm⁻¹. nih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Phenolic O-H Stretch3142 - 3452 rjpbcs.comnih.govresearchgate.net
Aromatic C-H Stretch3003 - 3196 nih.gov
Ketone C=O Stretch1640 - 1682 rjpbcs.comnih.gov
Olefinic C=C Stretch1582 - 1611 nih.govresearchgate.net
Aromatic C=C Stretch1480 - 1598 nih.gov
Phenolic C-O Stretch~1204 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. In ¹H NMR, the vinylic protons (Hα and Hβ) of the enone system are particularly diagnostic. They appear as doublets, and the coupling constant (J) between them, typically around 15 Hz, confirms the E (trans) configuration of the double bond. researchgate.net For a representative 4-hydroxychalcone, the α-carbonyl vinyl proton was observed as a doublet at 7.80 ppm. researchgate.net The phenolic hydroxyl proton can appear as a broad singlet, often at a high chemical shift (e.g., 10.41-13.23 ppm in 2'-hydroxychalcones) if it is involved in intramolecular hydrogen bonding. fabad.org.tr In ¹³C NMR, the carbonyl carbon is typically observed downfield, for example, at δ 193.7 ppm in a related chalcone (B49325). mdpi.comanalis.com.my

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. mdpi.com ESI-MS (Electrospray Ionization Mass Spectrometry) is a common method where chalcones can be observed as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. mdpi.comnih.gov For example, the related compound (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, with a calculated mass for [M+H]⁺ of 259.0526, showed an observed HRMS value of 259.0528, confirming its elemental composition. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further help in structural elucidation.

Chromatographic Separation and Analysis (TLC, HPLC)

Chromatographic techniques are essential for monitoring reaction progress, purifying the final product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the Claisen-Schmidt condensation reaction used to synthesize chalcones. nih.govrsc.org By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), the consumption of starting materials and the formation of the chalcone product can be visualized under UV light. rsc.orgrsc.org

Technique Stationary Phase Mobile Phase Example Purpose Reference
TLC Silica Gel30% Ethyl Acetate in HexanesReaction Monitoring rsc.org
HPLC Reverse-Phase C18Acetonitrile/Water + 0.1% H₃PO₄ (Gradient)Purity Analysis, Quantification ptfarm.plnih.gov

X-ray Diffraction and Crystallography for Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. nih.gov For chalcone derivatives, this technique confirms the trans configuration of the C=C double bond and reveals the planarity of the molecule. researchgate.net For example, the crystal structure of a related chalcone, E-1-(phenyl)-3-(4-hydroxyphenyl)-2-propene-1-one, was determined to be in the orthorhombic space group P2₁2₁2₁. researchgate.net Analysis of the crystal packing often reveals intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which stabilize the crystal lattice. researchgate.net

Computational and In Silico Research Approaches

Computational chemistry offers powerful tools to predict the properties and potential biological activities of molecules like this compound, guiding further experimental work.

Molecular Docking Simulations for Target Prediction and Binding Affinity

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a chalcone, binds to the active site of a target protein. aip.org This method helps in identifying potential biological targets and understanding the molecular basis of interaction. Docking studies on chalcone derivatives have been performed against various protein targets. The simulation calculates a binding energy (or docking score), with more negative values typically indicating a more favorable interaction. aip.org For example, in a study docking chalcone derivatives against an antimalarial protein target (5JWA.pdb), compound (E)-1-(4-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one showed a cDOCKER interaction energy of -30.0162 kcal/mol, forming hydrogen bonds with key amino acid residues like Ala436 and Lys168. aip.org Such studies can predict that the 4-hydroxyphenyl group of the title compound is likely to act as a hydrogen bond donor, playing a crucial role in binding to protein targets. aip.org

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. nanobioletters.com DFT calculations can optimize the molecular geometry, and the resulting bond lengths and angles can be compared with experimental data from X-ray crystallography. nanobioletters.com

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govbiomedres.us A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. nih.govbiomedres.us For chalcone derivatives, DFT calculations have been used to determine this energy gap; for one thiophene-chalcone derivative, the gap was calculated to be 3.4779 eV. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for molecular interactions. nih.gov For chalcones, the oxygen atoms of the carbonyl and hydroxyl groups are typically the most electron-rich regions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.com This predictive approach is pivotal in the early stages of drug discovery for designing and screening novel therapeutic agents with enhanced efficacy and reduced adverse effects. jocpr.com For a compound like this compound, QSAR models can be developed to predict its activity against various biological targets.

The process involves compiling a dataset of structurally related chalcone derivatives with known biological activities. nih.govingentaconnect.com Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. mdpi.com These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. ingentaconnect.com Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to generate a QSAR model that links these descriptors to the observed biological activity. nih.govbenthamdirect.com

For instance, a QSAR study on chalcone derivatives for their antitubercular activity led to the successful design of new potent compounds. nih.gov Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study the anticancer activities of chalcones against human colon cancer cell lines. researchgate.net These models provide insights into the spatial arrangement of chemical features that are crucial for activity. researchgate.net

A hypothetical QSAR model for the anti-inflammatory activity of this compound and its analogues could be represented by an equation such as:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, β terms are the regression coefficients, and Descriptors represent various molecular properties. The quality of a QSAR model is assessed by statistical parameters like the coefficient of determination (R²), the cross-validated coefficient (Q²), and the predictive R² (R²pred). nih.govbenthamdirect.com

Table 1: Illustrative Data for a QSAR Model of Chalcone Derivatives

CompoundExperimental pIC₅₀Predicted pIC₅₀Key Descriptor 1 (e.g., LogP)Key Descriptor 2 (e.g., Molar Refractivity)
This compound-6.84.595.2
Analogue 16.56.64.290.1
Analogue 27.17.04.8101.5
Analogue 36.26.34.088.7

In Silico Prediction of Metabolic Pathways in Research Models

In silico tools play a crucial role in predicting the metabolic fate of a drug candidate, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For this compound, computational software can predict its potential metabolites, the enzymes involved (primarily cytochrome P450 isoenzymes), and the sites of metabolism (SOM) on the molecule. nih.gov

Various software programs, such as SMARTCyp, Meteor, and ADMET Predictor™, are utilized for this purpose. nih.govnih.gov These tools often employ rule-based systems derived from known metabolic transformations or machine learning models trained on large datasets of drug metabolism. nih.gov For example, SMARTCyp predicts the most likely sites of metabolism by calculating the activation energies for different atoms within the molecule. nih.gov

The prediction of metabolic pathways is critical for identifying potentially toxic metabolites and for understanding the drug's pharmacokinetic profile. nih.gov For chalcones, common metabolic reactions include hydroxylation of the aromatic rings, reduction of the α,β-unsaturated ketone, and conjugation reactions (e.g., glucuronidation or sulfation) of the hydroxyl groups. In silico systems can predict which of these pathways are most likely for this compound.

Table 2: Predicted Metabolic Profile of this compound

Metabolic ReactionPredicted MetaboliteCytochrome P450 Isoform Involved (Predicted)Likelihood Score
Aromatic Hydroxylation(E)-1-(3,4-Dihydroxyphenyl)dec-1-en-3-oneCYP2D6, CYP3A4High
Aliphatic Hydroxylation(E)-1-(4-Hydroxyphenyl)-9-hydroxydec-1-en-3-oneCYP3A4Medium
Ketone Reduction(E)-1-(4-Hydroxyphenyl)dec-1-en-3-olCarbonyl ReductasesHigh
Glucuronidation(E)-1-(4-O-glucuronylphenyl)dec-1-en-3-oneUGT1A1, UGT1A9High

Development and Application of In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable tools for investigating the molecular mechanisms underlying the biological activity of a compound. nih.gov For this compound, a variety of human cell lines can be employed to study its potential anticancer, anti-inflammatory, or other therapeutic effects. nih.gov

The choice of cell line is critical and depends on the research question. For instance, to investigate anticancer activity, a panel of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) could be used. nih.govnih.gov The cytotoxic or anti-proliferative effects of the compound are typically assessed using assays like the MTT or SRB assay, which measure cell viability. nih.gov

Beyond cytotoxicity, cell-based assays can elucidate the mechanism of action. For example, flow cytometry can be used to analyze the cell cycle distribution and detect apoptosis. Western blotting and quantitative PCR (qPCR) can measure the expression levels of key proteins and genes involved in signaling pathways that regulate cell proliferation, apoptosis, and inflammation. For instance, studies on other chalcones have shown that they can induce apoptosis through the modulation of Bcl-2 family proteins and caspases, or inhibit inflammation by suppressing the NF-κB signaling pathway. mdpi.comrsc.org

Table 3: Illustrative In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Observed Mechanism
MCF-7Breast Cancer5.2Induction of apoptosis, G2/M cell cycle arrest
A549Lung Cancer8.9Inhibition of cell migration
HT-29Colon Cancer6.5Downregulation of NF-κB activity
PC-3Prostate Cancer7.1Induction of apoptosis

Strategic Utilization of Preclinical Animal Models (Non-human) for Efficacy and Mechanistic Investigations

Preclinical animal models are essential for evaluating the in vivo efficacy and safety of a potential therapeutic agent before it can be considered for human trials. For this compound, various non-human models can be strategically employed to investigate its therapeutic potential and mechanisms of action. nih.gov

The choice of animal model depends on the intended therapeutic application. For example, to assess anti-inflammatory activity, a carrageenan-induced paw edema model in rats or mice is commonly used. nih.gov The reduction in paw swelling following administration of the compound provides a measure of its anti-inflammatory efficacy. nih.gov To investigate anticancer potential, xenograft models, where human cancer cells are implanted into immunodeficient mice, are frequently utilized. mdpi.com The tumor growth inhibition is monitored over time to determine the compound's efficacy. mdpi.com

In addition to efficacy, animal models allow for the investigation of in vivo mechanisms of action. For instance, tissue samples can be collected to analyze the expression of relevant biomarkers by immunohistochemistry or Western blotting. mdpi.com Furthermore, pharmacokinetic studies can be conducted in these models to understand the absorption, distribution, metabolism, and excretion of the compound in a living organism. Studies on other chalcones have demonstrated their potential in various animal models for conditions like diabetes, parasitic infections, and neurodegenerative diseases. nih.govnih.gov

Table 4: Illustrative Preclinical Efficacy of this compound in an Animal Model

Animal ModelDisease/ConditionEndpoint MeasuredResult
Wistar RatCarrageenan-induced Paw EdemaInhibition of Paw Edema (%)45%
BALB/c Nude MouseMCF-7 XenograftTumor Growth Inhibition (%)55%
ZebrafishWound-induced InflammationNeutrophil RecruitmentSignificant Reduction

An in-depth examination of the future research and translational potential of the chemical compound this compound reveals significant opportunities for scientific exploration. This article delineates key areas for future investigation, from its role as a lead compound to the application of cutting-edge research methodologies.

Future Research Directions and Translational Perspectives for E 1 4 Hydroxyphenyl Dec 1 En 3 One

The chalcone (B49325) scaffold, a core structural element of (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one, continues to fascinate medicinal chemists due to its straightforward synthesis, versatile chemistry, and a wide array of biological activities. mdpi.com Despite their potential, many chalcone derivatives remain underexplored, representing a promising frontier for drug discovery and academic research. mdpi.com

Q & A

Q. What are the most reliable synthetic routes for (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one, and how can reaction efficiency be validated?

A Claisen-Schmidt condensation between 4-hydroxybenzaldehyde and a ketone precursor (e.g., 3-decanone) is a common method. To validate efficiency:

  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
  • Confirm yield using high-performance liquid chromatography (HPLC) calibrated against a pure standard.
  • Optimize catalyst choice (e.g., NaOH vs. acidic conditions) to minimize side products like Z-isomers .
  • Cross-reference spectral data (e.g., IR, 1^1H NMR) with NIST Chemistry WebBook entries for analogous enones .

Q. How can researchers confirm the (E)-configuration and structural purity of this compound?

  • Stereochemical confirmation : Use nuclear Overhauser effect (NOE) NMR experiments to distinguish E/Z isomers. For example, irradiation of the α,β-unsaturated ketone protons should show NOE correlations only in the E-configuration .
  • Purity assessment : Employ gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. Compare retention indices with NIST database entries .
  • Crystallography : If single crystals are obtained, X-ray diffraction (as in Acta Crystallographica reports) provides unambiguous structural confirmation .

Q. What analytical techniques are suitable for using this compound as a reference standard in chromatographic studies?

  • HPLC : Calibrate using a 95%+ pure sample, with UV detection at λ~280 nm (characteristic of phenolic and enone chromophores).
  • GC-MS : Derivatize the hydroxyl group (e.g., silylation) to improve volatility. Validate against NIST reference spectra .
  • Quantitative NMR (qNMR) : Use deuterated solvents and an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity quantification .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Step 1 : Re-examine computational parameters (e.g., DFT functional, basis sets) using software like Gaussian or ORCA. Compare with PubChem’s computed spectral data for structurally similar compounds .
  • Step 2 : Validate experimental conditions (e.g., solvent polarity, temperature) that may shift NMR/IR peaks.
  • Step 3 : Perform high-resolution mass spectrometry (HRMS) to rule out isotopic or isobaric interferences .

Q. What methodological strategies optimize the synthesis of this compound for large-scale academic research?

  • Catalyst screening : Test heterogeneous catalysts (e.g., montmorillonite K10) to improve recyclability and reduce waste .
  • Solvent selection : Use green solvents (e.g., ethanol/water mixtures) to enhance solubility of phenolic intermediates .
  • Flow chemistry : Implement continuous-flow reactors to minimize decomposition of thermally labile intermediates .

Q. How can researchers design assays to study the biological activity of this compound, such as antioxidant or enzyme inhibition properties?

  • Antioxidant assays :
    • DPPH radical scavenging : Prepare a 0.1 mM solution in methanol and measure absorbance decay at 517 nm. Compare with ascorbic acid controls .
    • Lipid peroxidation inhibition : Use rat liver homogenates and thiobarbituric acid reactive substances (TBARS) assay .
  • Enzyme inhibition : Perform kinetic studies (e.g., Michaelis-Menten plots) with target enzymes (e.g., tyrosinase), monitoring activity via UV-Vis spectrophotometry .

Q. What experimental approaches assess the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4–8 weeks.
  • Stability-indicating HPLC : Monitor degradation products (e.g., dimerization via enone cross-linking) using a C18 column and gradient elution .
  • Kinetic modeling : Calculate degradation rate constants (kk) and shelf-life predictions using Arrhenius equations .

Q. How can enantiomeric impurities (if present) be detected and resolved in synthetic batches?

  • Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol mobile phase. Compare retention times with racemic mixtures .
  • Circular dichroism (CD) : Analyze Cotton effects near 250–300 nm to identify enantiomeric excess .
  • Crystallization : Screen chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation .

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